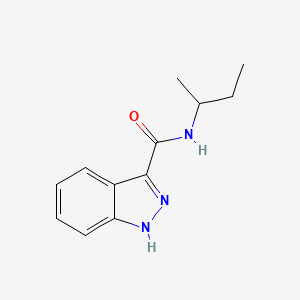
2-(2-oxo-1,3-benzothiazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-oxo-1,3-benzothiazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide, also known as BTA-EG6, is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research. BTA-EG6 belongs to the family of benzothiazole compounds, which have been shown to possess various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
作用機序
The mechanism of action of 2-(2-oxo-1,3-benzothiazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide involves the inhibition of various protein kinases, including JNK and p38 MAPK. These protein kinases are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting these protein kinases, 2-(2-oxo-1,3-benzothiazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide can induce apoptosis in cancer cells and prevent their proliferation.
Biochemical and Physiological Effects:
2-(2-oxo-1,3-benzothiazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide has been shown to possess various biochemical and physiological effects. Studies have shown that 2-(2-oxo-1,3-benzothiazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide can induce the expression of various genes involved in apoptosis, including Bax and Caspase-3. 2-(2-oxo-1,3-benzothiazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide has also been shown to inhibit the expression of various genes involved in cell proliferation, including Cyclin D1 and c-Myc.
実験室実験の利点と制限
One of the main advantages of using 2-(2-oxo-1,3-benzothiazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide in lab experiments is its potent anticancer activity. 2-(2-oxo-1,3-benzothiazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide has been shown to exhibit activity against various cancer cell lines, making it a promising candidate for further research. However, one of the limitations of using 2-(2-oxo-1,3-benzothiazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide in lab experiments is its potential toxicity. Studies have shown that 2-(2-oxo-1,3-benzothiazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide can induce cell death in normal cells, indicating that it may have toxic effects on healthy tissues.
将来の方向性
There are several future directions for research involving 2-(2-oxo-1,3-benzothiazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide. One potential direction is to further investigate the mechanism of action of 2-(2-oxo-1,3-benzothiazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide in cancer cells. This could involve identifying additional protein kinases that are targeted by 2-(2-oxo-1,3-benzothiazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide and characterizing the downstream effects of these interactions. Another potential direction is to investigate the potential use of 2-(2-oxo-1,3-benzothiazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide in combination with other anticancer agents. Studies have shown that combining 2-(2-oxo-1,3-benzothiazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide with other compounds can enhance its anticancer activity, making it a promising candidate for combination therapy. Finally, future research could focus on developing new analogs of 2-(2-oxo-1,3-benzothiazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide with improved potency and selectivity for specific cancer cell types.
合成法
The synthesis of 2-(2-oxo-1,3-benzothiazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide involves the reaction of 2-aminobenzothiazole with pyridine-3-carboxaldehyde, followed by the addition of ethylenediamine and acetic anhydride. The resulting compound is purified using column chromatography and characterized using various spectroscopic techniques.
科学的研究の応用
2-(2-oxo-1,3-benzothiazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide has been shown to exhibit promising results in various scientific research applications. One of the main applications of 2-(2-oxo-1,3-benzothiazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide is in the field of cancer research. Studies have shown that 2-(2-oxo-1,3-benzothiazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide has potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. 2-(2-oxo-1,3-benzothiazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells by targeting specific signaling pathways.
特性
IUPAC Name |
2-(2-oxo-1,3-benzothiazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c19-14(17-9-11-4-3-7-16-8-11)10-18-12-5-1-2-6-13(12)21-15(18)20/h1-8H,9-10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMZOOIXPGGCCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)S2)CC(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Oxobenzo[d]thiazol-3(2H)-yl)-N-(pyridin-3-ylmethyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-Cyanoanilino)methyl]benzonitrile](/img/structure/B7518289.png)
![[4-(2-Methylpropyl)piperazin-1-yl]-phenylmethanone](/img/structure/B7518302.png)
![3,5-Dimethyl-4-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7518305.png)

![N~1~-(4-bromo-2-methylphenyl)-N~2~-[(5-bromothien-2-yl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B7518317.png)
![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(2-ethylphenyl)-N~2~-methylglycinamide](/img/structure/B7518321.png)
![N-(2-methoxyphenyl)-3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7518335.png)
![N-(4-fluorophenyl)-3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7518337.png)
![N-(4-methoxyphenyl)-2,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7518352.png)
![N-(3-azepan-1-ylpropyl)-1-[(2-methoxyphenyl)amino]isoquinoline-4-carboxamide](/img/structure/B7518353.png)


![1-{[5-(4-Fluorophenyl)isoxazol-3-yl]carbonyl}piperidine](/img/structure/B7518380.png)